molecular formula C8H13BrO3 B2356036 Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 63891-88-3

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No.: B2356036
CAS No.: 63891-88-3
M. Wt: 237.093
InChI Key: XHIXCENTXGJBFA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is an organic compound with the molecular formula C8H13BrO3. It belongs to the family of oxoesters, specifically the 3-oxobutanoates. This compound is often used as a building block in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include ethyl 4-azido-2,2-dimethyl-3-oxobutanoate, ethyl 4-thiocyanato-2,2-dimethyl-3-oxobutanoate, and ethyl 4-methoxy-2,2-dimethyl-3-oxobutanoate.

    Reduction: Ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.

    Oxidation: Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:

    Organic synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound is used to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological studies: It is employed in the study of enzyme mechanisms and metabolic pathways.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2,2-dimethyl-3-oxobutanoate
  • Ethyl 4-fluoro-2,2-dimethyl-3-oxobutanoate
  • Ethyl 4-iodo-2,2-dimethyl-3-oxobutanoate

Uniqueness

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric and electronic properties are influenced by the bromine atom, affecting its behavior in various chemical reactions.

Properties

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXCENTXGJBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63891-88-3
Record name ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate
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